5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde
Overview
Description
5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
The mechanism of action of similar compounds has been studied. For example, a study reported that the biological activities of the derivatives such as inhibitors of receptor tyrosine kinase, pharmacokinetics profiles, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity were evaluated .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid.
Reduction: 5-(pyridin-3-yl)-1H-pyrazole-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazole-3-carbaldehyde
- 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
- 5-(pyridin-4-yl)-1H-pyrazole-3-carbaldehyde
Uniqueness
5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern on the pyrazole and pyridine rings, which can influence its reactivity and biological activity. The position of the aldehyde group and the nitrogen atoms in the rings can affect the compound’s ability to interact with biological targets and its overall stability .
Properties
IUPAC Name |
3-pyridin-3-yl-1H-pyrazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-8-4-9(12-11-8)7-2-1-3-10-5-7/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLKJUXFYPLTML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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